molecular formula C16H19NO3S B7083759 N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide

Cat. No.: B7083759
M. Wt: 305.4 g/mol
InChI Key: BFGHRZQMLVAQLQ-UHFFFAOYSA-N
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Description

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring system fused with a furan ring and a sulfonamide group

Properties

IUPAC Name

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(2)10-9-14(12-6-3-4-7-13(12)16)17-21(18,19)15-8-5-11-20-15/h3-8,11,14,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGHRZQMLVAQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)NS(=O)(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide typically involves the following steps:

    Formation of the Naphthalene Intermediate: The starting material, 4,4-dimethyl-2,3-dihydro-1H-naphthalene, is synthesized through a Friedel-Crafts alkylation reaction using appropriate alkyl halides and a Lewis acid catalyst.

    Introduction of the Furan Ring: The naphthalene intermediate undergoes a cyclization reaction with a furan derivative under acidic or basic conditions to form the fused ring system.

    Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Automated Control Systems: For precise monitoring of temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

    Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar naphthalene ring systems.

    Furan Derivatives: Compounds containing the furan ring.

    Sulfonamides: Compounds with the sulfonamide functional group.

Uniqueness

N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity not commonly found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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